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10-Hydroxyligstroside: Application Notes for Investigating Therapeutic Potential

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Compound of Interest		
Compound Name:	10-Hydroxyligstroside	
Cat. No.:	B15593827	Get Quote

10-Hydroxyligstroside is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related secoiridoids, such as oleuropein, and extracts from Fraxinus excelsior, the plant from which **10-Hydroxyligstroside** is derived.[1][2] These protocols provide a foundational framework for researchers to investigate the potential therapeutic applications of **10-Hydroxyligstroside**.

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside isolated from plants of the Oleaceae family, notably Fraxinus excelsior (European ash).[1][2] Structurally related compounds, such as oleuropein and its derivatives found in olive products, have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[3][4][5][6][7] Extracts from Fraxinus excelsior have also been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.[1][8][9] This suggests that **10-Hydroxyligstroside** may hold similar therapeutic potential.

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the bioactivity of **10-Hydroxyligstroside**.

Potential Therapeutic Applications and Supporting Rationale



Based on the activities of related compounds and plant extracts, the following therapeutic areas are proposed for investigation:

Potential Therapeutic Area	Rationale based on Related Compounds/Extracts	Key Bioassays for Investigation
Anti-inflammatory	Oleuropein and Fraxinus extracts have been shown to inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS).[4][9]	LPS-stimulated macrophages (RAW 264.7), cytokine ELISA, Western blot for inflammatory mediators.
Antioxidant	Secoiridoids are known for their potent free radical scavenging and metal- chelating properties.[4][5]	DPPH assay, ABTS assay, cellular antioxidant assays (e.g., DCFDA).
Anticancer	Extracts from Fraxinus excelsior have demonstrated antiproliferative effects against various cancer cell lines.[1] Oleuropein can induce apoptosis in cancer cells.	MTT assay on cancer cell lines (e.g., MCF-7, A549), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis.
Neuroprotective	Oleuropein has shown protective effects in models of neurodegenerative diseases, potentially through antioxidant and anti-inflammatory mechanisms.[4]	Neuronal cell culture models of oxidative stress or neuroinflammation, assays for cell viability and neurite outgrowth.
Cardioprotective	Oleuropein exhibits anti- atherogenic, hypotensive, and anti-platelet aggregation effects.[4]	In vitro models of endothelial dysfunction, platelet aggregation assays.

Experimental Protocols



The following are detailed protocols for key experiments to assess the therapeutic potential of **10-Hydroxyligstroside**.

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the investigation of the anti-inflammatory effects of **10- Hydroxyligstroside** by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- 10-Hydroxyligstroside
- Griess Reagent
- ELISA kits for TNF-α and IL-6
- MTT reagent
- 96-well cell culture plates

Procedure:

• Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.



- Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of 10-Hydroxyligstroside (e.g., 1, 10, 50, 100 μM) for 1 hour. Include a vehicle control (e.g., DMSO).
- Stimulation: After pre-treatment, stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a negative control group without LPS stimulation.
- Nitric Oxide (NO) Measurement:
 - After 24 hours, collect 50 μL of the cell culture supernatant.
 - Add 50 μL of Griess Reagent A and 50 μL of Griess Reagent B to the supernatant.
 - Incubate for 10 minutes at room temperature.
 - Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.
- Cytokine Measurement (TNF-α and IL-6):
 - Collect the cell culture supernatant.
 - \circ Measure the levels of TNF- α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
- Cell Viability Assay (MTT):
 - \circ After removing the supernatant, add 100 μ L of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
 - \circ Remove the MTT solution and add 100 μL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.



Data Analysis: Calculate the percentage inhibition of NO and cytokines compared to the LPS-stimulated control. Normalize the results to cell viability to exclude cytotoxic effects.

In Vitro Antioxidant Activity using the DPPH Assay

This protocol describes a common method to evaluate the free radical scavenging activity of **10-Hydroxyligstroside**.

Materials:

- 10-Hydroxyligstroside
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of 10-Hydroxyligstroside in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 μg/mL).
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a stock solution of ascorbic acid in methanol and create serial dilutions for the positive control.
- Assay:
 - In a 96-well plate, add 100 μL of the different concentrations of 10-Hydroxyligstroside or ascorbic acid.
 - Add 100 μL of the DPPH solution to each well.

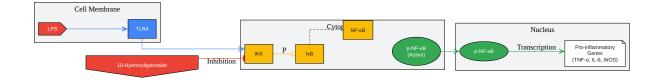


- Include a control with 100 μL of methanol and 100 μL of the DPPH solution.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = $[(A_control - A_sample) / A_control] \times 100$ Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

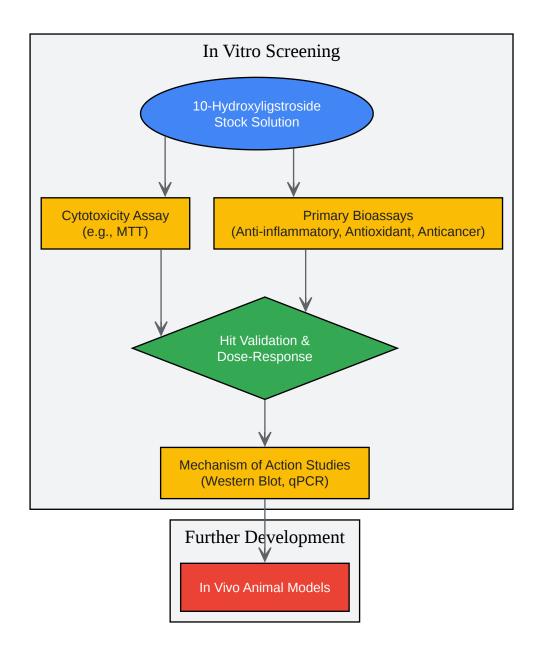
The following diagrams illustrate a hypothetical signaling pathway for the anti-inflammatory effects of **10-Hydroxyligstroside** and a general workflow for its in vitro screening.



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Caption: Hypothetical anti-inflammatory signaling pathway of **10-Hydroxyligstroside**.





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Caption: General experimental workflow for investigating **10-Hydroxyligstroside**.

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